1-Naphthalen-1-yl-3-(1-phenylethyl)thiourea
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Overview
Description
1-Naphthalen-1-yl-3-(1-phenylethyl)thiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a naphthalene ring and a phenylethyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthalen-1-yl-3-(1-phenylethyl)thiourea can be synthesized through the reaction of 1-naphthyl isothiocyanate with 1-phenylethylamine. The reaction typically involves mixing the reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-1-yl-3-(1-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Naphthalen-1-yl-3-(1-phenylethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene and phenylethyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalen-1-yl-3-(pyridin-4-yl)methylthiourea: Similar structure with a pyridine ring instead of a phenylethyl group.
1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea: Contains an aminophenyl group instead of a phenylethyl group.
Uniqueness
1-Naphthalen-1-yl-3-(1-phenylethyl)thiourea is unique due to its specific combination of a naphthalene ring and a phenylethyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(1-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-14(15-8-3-2-4-9-15)20-19(22)21-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYHJUIAOLZHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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